2,6-Difluoro-N-(2-nitrophenyl)aniline
Overview
Description
“2,6-Difluoro-N-(2-nitrophenyl)aniline” is a chemical compound with the molecular formula C12H8F2N2O2 . It has an average mass of 250.201 Da and a monoisotopic mass of 250.055389 Da . It is also known by other names such as “2,6-Difluor-N-(2-nitrophenyl)anilin” in German, “2,6-DIFLUORO-N-(2-NITROPHENYL)BENZENAMINE”, and "Benzenamine, 2,6-difluoro-N-(2-nitrophenyl)-" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .Scientific Research Applications
Catalytic Hydrogenation Mechanisms : Research by Sheng et al. (2016) delves into the catalytic hydrogenation mechanisms of nitrobenzene to aniline, which is significant in both industry and daily life. Their study using density functional theory (DFT) provides insight into the reaction mechanisms at atomic and molecular levels, particularly the nitro group's activation.
Biochemical Photoprobes : Casado et al. (1995) explored the photoreactivity of 2,6-difluoro-4-nitroanisole, which suggests that derivatives like 2,6-Difluoro-N-(2-nitrophenyl)aniline could be used as improved biochemical photoprobes in photoaffinity labeling, particularly for proteins. Their study is detailed in The search for biochemical photoprobes.
Electrochromic Materials : In the field of materials science, Li et al. (2017) discuss the synthesis of novel electrochromic materials employing nitrotriphenylamine units, where this compound could potentially be used. These materials show promise in applications like near-infrared region (NIR) electrochromic devices.
Solid-State Fluorescence Materials : The study by Beppu et al. (2014) on 2,6-bis(arylsulfonyl)anilines demonstrates their high fluorescence emissions in the solid state. This indicates potential applications in developing new fluorescent materials, where compounds like this compound could be relevant.
Solid-Phase Synthesis : Wang et al. (2005) describe a traceless solid-phase synthesis route involving derivatives of aniline like this compound. This technique, discussed in Traceless solid-phase synthesis, is important in medicinal chemistry for creating complex molecules.
Aromatic Nucleophilic Substitution Reactions : Jasch et al. (2012) investigated radical arylation reactions of anilines under oxidative conditions, as detailed in their study Regioselective radical arylation of anilines with arylhydrazines. This research is relevant to the synthesis of compounds like this compound.
Electron Transport Materials : Matsui et al. (1993) synthesized N-(Nitrofluorenylidene)anilines, which include derivatives like this compound, and explored their application as electron transport materials in electrophotography. Their work is presented in Synthesis of N-(nitrofluorenylidene)anilines and their application.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2,6-Difluoro-N-(2-nitrophenyl)aniline are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could influence the action, efficacy, and stability of this compound . For instance, its stability could be affected by temperature, as suggested by its storage recommendation of 2-8°C .
Properties
IUPAC Name |
2,6-difluoro-N-(2-nitrophenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O2/c13-8-4-3-5-9(14)12(8)15-10-6-1-2-7-11(10)16(17)18/h1-7,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWMPFVBNMCYHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC=C2F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678870 | |
Record name | 2,6-Difluoro-N-(2-nitrophenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033225-43-2 | |
Record name | 2,6-Difluoro-N-(2-nitrophenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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